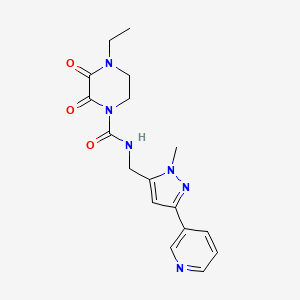

4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-ethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O3/c1-3-22-7-8-23(16(25)15(22)24)17(26)19-11-13-9-14(20-21(13)2)12-5-4-6-18-10-12/h4-6,9-10H,3,7-8,11H2,1-2H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFGYVZVLBEGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide (often referred to as Compound A ) has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C_{15}H_{19}N_{5}O_{3}

Molecular Weight: 305.35 g/mol

IUPAC Name: 4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

The compound features a piperazine ring substituted with a dioxo group and a pyrazole moiety linked to a pyridine ring, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that Compound A exhibits significant antitumor effects. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.8 | Cell cycle arrest (G2/M phase) |

Antimicrobial Activity

Compound A has also shown promising antimicrobial properties against several pathogens. In particular, it has been effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The exact mechanism by which Compound A exerts its biological effects is under investigation. However, preliminary data suggest that it may interact with specific cellular pathways:

- Inhibition of Kinases : Compound A may inhibit key kinases involved in cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It appears to increase ROS levels, leading to oxidative stress in cancer cells.

- Modulation of Apoptotic Pathways : Activation of caspases has been observed in treated cells, indicating a role in apoptosis.

Case Study 1: Antitumor Efficacy in Vivo

In a recent animal model study, Compound A was administered to mice bearing xenograft tumors. The results showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis within the tumor tissue.

Case Study 2: Safety Profile Assessment

A toxicity assessment was conducted using various dosages of Compound A in healthy rats. The compound exhibited a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogue is 4-ethyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide (CAS 2034584-89-7, C₁₈H₂₂N₆O₃, MW 370.4 g/mol) . Key differences include:

The pyridin-3-yl group in the target compound may enhance π-π stacking interactions compared to the pyridin-4-yl isomer, which could alter binding specificity in biological targets .

Broader Structural Class Comparisons

(a) Pyrazolo[1,5-a]pyrazine Derivatives

Compounds like 3-amino-5-ethyl-4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxamide (CAS 1005578-87-9) share a fused pyrazole-piperazine core but lack the pyridyl substituent and dioxopiperazine ring. This reduces their hydrogen-bonding capacity and may limit target engagement .

(b) Pyrazolo[4,3-d]pyrimidinones

2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one () features a pyrimidinone ring instead of dioxopiperazine. The absence of the carboxamide linker and ethyl group likely results in lower solubility and altered pharmacokinetics .

(c) Ethyl Pyrazole-Piperidine Carboxylates

Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate (CAS 1006349-05-8, ) replaces the dioxopiperazine with a piperidine ester.

Implications of Structural Variations

- Pyridyl Position : Pyridin-3-yl groups are associated with improved binding to ATP pockets in kinases compared to pyridin-4-yl isomers .

- Dioxopiperazine vs. Pyrimidinone: The dioxopiperazine core enhances conformational rigidity, which may improve selectivity for protease targets over kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.